molecular formula C14H14N2 B13747258 trans-1-Amino-2,3-diphenylaziridine CAS No. 28161-60-6

trans-1-Amino-2,3-diphenylaziridine

Cat. No.: B13747258
CAS No.: 28161-60-6
M. Wt: 210.27 g/mol
InChI Key: GXDYVAZATOFPPQ-KBPBESRZSA-N
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Description

trans-1-Amino-2,3-diphenylaziridine: is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group and two phenyl groups attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-1-amino-2,3-diphenylaziridine typically involves the reaction of trans-2,3-diphenyl-1-phthalimidoaziridine with hydrazine hydrate. The reaction is carried out in ethanol at a controlled temperature of 43–45°C. The resulting product is then purified through crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient mechanical stirrers and controlled temperature environments ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: trans-1-Amino-2,3-diphenylaziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of trans-1-amino-2,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, this reactivity allows the compound to alkylate DNA and other biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Amino-2-phenylaziridine
  • 1-Amino-2-phenylaziridinium acetate
  • trans-2,3-Diphenyl-1-phthalimidoaziridine

Comparison: trans-1-Amino-2,3-diphenylaziridine is unique due to the presence of two phenyl groups, which enhance its reactivity and stability compared to other aziridines. The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable reagent in various applications .

Properties

CAS No.

28161-60-6

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

(2S,3S)-2,3-diphenylaziridin-1-amine

InChI

InChI=1S/C14H14N2/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15H2/t13-,14-/m0/s1

InChI Key

GXDYVAZATOFPPQ-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N2N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(N2N)C3=CC=CC=C3

Origin of Product

United States

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